molecular formula C18H24N4O6 B12740816 3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate CAS No. 85128-01-4

3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate

Cat. No.: B12740816
CAS No.: 85128-01-4
M. Wt: 392.4 g/mol
InChI Key: HJVPEXRRHSBKMG-UHFFFAOYSA-N
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Description

3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate typically involves multiple steps:

    Formation of the phenoxy intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Introduction of the triazole group: The triazole moiety is added via a click chemistry reaction, which is known for its high efficiency and specificity.

    Amination: The isopropylamino group is introduced through a reductive amination reaction.

    Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group.

    Reduction: Reduction reactions can occur at the triazole moiety.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.

Major Products

    Oxidation: Oxidized derivatives of the isopropylamino group.

    Reduction: Reduced derivatives of the triazole moiety.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate has several applications in scientific research:

    Chemistry: Used as a model compound in the study of beta-blockers and their interactions with beta-adrenergic receptors.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and oxygen demand, making it effective in the treatment of conditions like hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action.

    Atenolol: A selective beta-blocker used in the treatment of hypertension.

    Metoprolol: A beta-blocker commonly used for heart-related conditions.

Uniqueness

3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate is unique due to the presence of the triazole moiety, which may confer additional pharmacological properties compared to other beta-blockers.

Properties

CAS No.

85128-01-4

Molecular Formula

C18H24N4O6

Molecular Weight

392.4 g/mol

IUPAC Name

oxalic acid;1-(propan-2-ylamino)-3-[2-[1-(1,2,4-triazol-1-yl)ethenyl]phenoxy]propan-2-ol

InChI

InChI=1S/C16H22N4O2.C2H2O4/c1-12(2)18-8-14(21)9-22-16-7-5-4-6-15(16)13(3)20-11-17-10-19-20;3-1(4)2(5)6/h4-7,10-12,14,18,21H,3,8-9H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

HJVPEXRRHSBKMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C(=C)N2C=NC=N2)O.C(=O)(C(=O)O)O

Origin of Product

United States

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